

Side-by-side comparison of glycosylated versus non-glycosylated HUMAN VEGF165

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A Comparative Guide to Glycosylated and Non-Glycosylated Human VEGF165

For Researchers, Scientists, and Drug Development Professionals

Vascular Endothelial Growth Factor 165 (VEGF165) is the predominant isoform of the VEGF-A family and a critical regulator of angiogenesis, the formation of new blood vessels.[1] It is a key target in various therapeutic areas, including oncology and ischemic diseases. Recombinant **human VEGF165** is produced in various expression systems, leading to proteins with or without post-translational modifications, most notably N-linked glycosylation. This guide provides an objective, data-driven comparison of glycosylated and non-glycosylated **human VEGF165** to aid researchers in selecting the appropriate protein for their specific experimental needs.

Source and Structural Differences

The glycosylation status of recombinant VEGF165 is determined by the expression system used for its production.

- Glycosylated VEGF165: Typically produced in mammalian cell systems, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells.[2] These systems possess the necessary cellular machinery to add an N-linked glycan at the asparagine-75 (Asn-75) residue.

- Non-Glycosylated VEGF165: Produced in prokaryotic systems like Escherichia coli (E. coli), which lack the machinery for N-linked glycosylation.[2][3]

While the amino acid sequence is identical, the presence of the glycan moiety on the mammalian-expressed protein increases its molecular weight and can influence its biophysical properties. Under reducing SDS-PAGE, glycosylated VEGF165 monomers migrate at a higher molecular weight (approx. 24 kDa) compared to the calculated molecular weight of the polypeptide chain (approx. 19.2 kDa).[4] The non-reduced, disulfide-linked homodimer migrates at approximately 40 kDa.[4]

Comparative Biological Activity

The primary function of VEGF165 is to stimulate endothelial cell proliferation, migration, and survival by binding to its receptors, primarily VEGFR2 (KDR/Flk-1).[4][5] While some studies suggest glycosylation is not essential for mitogenic activity, others indicate it can enhance bioactivity and binding kinetics.[3][6][7]

Table 1: Comparison of In Vitro Biological Activity

Parameter	Glycosylated VEGF165 (Mammalian-expressed)	Non-Glycosylated VEGF165 (E. coli-expressed)	Key Observations
HUVEC Proliferation (ED50)	1-6 ng/mL[4]	1-10 ng/mL[8]	Both forms are highly bioactive, with overlapping and comparable effective concentrations for stimulating Human Umbilical Vein Endothelial Cell (HUVEC) proliferation.
Receptor Binding	Binds to VEGFR1 and VEGFR2[4]	Binds to VEGFR1 and VEGFR2[8]	Both forms bind to the primary signaling receptors.
Heparin/Heparan Sulfate Binding	Slightly higher affinity binding to heparin.[6] [9] Heparan sulfate induces a conformational change.[6][9]	Binds heparin effectively.[10]	Glycosylation appears to subtly enhance interaction with the co-receptor heparan sulfate, which may potentiate binding to endothelial cells.[6][9]

| Secretion | Glycosylation is considered critical for efficient secretion from producing cells.[7]
[11] | Not applicable (intracellular expression) | This is a key difference in the production and cell biology of the two forms. |

VEGF165 Signaling Pathway

Upon binding to VEGFR2 on the surface of endothelial cells, both glycosylated and non-glycosylated VEGF165 induce receptor dimerization and autophosphorylation of specific

tyrosine residues in the intracellular domain.[5] This initiates a cascade of downstream signaling pathways crucial for angiogenesis. The primary pathways activated include:

- PI3K/Akt Pathway: Promotes endothelial cell survival.[4]
- MAPK/ERK Pathway: Stimulates cell proliferation.[12]
- FAK/Paxillin Pathway: Involved in cell migration.[4]

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Caption: Simplified VEGF165-VEGFR2 signaling cascade in endothelial cells.

Experimental Methodologies

Accurate comparison of VEGF165 bioactivity relies on standardized and well-defined experimental protocols. Below are representative methods for key assays.

HUVEC Proliferation Assay

This assay measures the dose-dependent ability of VEGF165 to stimulate the proliferation of endothelial cells.

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Caption: Workflow for a typical HUVEC proliferation assay.

Protocol Details:

- Cell Seeding: Plate HUVECs in a 96-well flat-bottom plate at a density of 3,000-5,000 cells/well in EBM2 basal medium supplemented with 2% FBS.[13]
- Starvation: After 24 hours, replace the medium with a low-serum medium (e.g., 0.2% FBS) and incubate for an additional 24 hours to synchronize the cells.[13]

- Treatment: Prepare serial dilutions of glycosylated and non-glycosylated VEGF165 (e.g., from 100 ng/mL down to 0.1 ng/mL) in low-serum medium.[\[8\]](#)[\[14\]](#) Add 100 µL of each concentration to the respective wells in triplicate. Include a negative control (medium only).
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[\[4\]](#)
- Detection: Add a metabolic-based proliferation reagent such as MTS or WST-1 to each well according to the manufacturer's instructions. Incubate for 2-4 hours.
- Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). Plot the absorbance against the log of the VEGF165 concentration and use a four-parameter logistic curve fit to determine the ED50 value.[\[15\]](#)

Receptor Binding ELISA

A competitive ELISA can be used to assess the binding affinity of VEGF165 to its soluble receptors.

Protocol Details:

- Coating: Coat a 96-well microplate with a soluble VEGF receptor (e.g., recombinant human VEGFR2-Fc) at 1-2 µg/mL in PBS overnight at 4°C.
- Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
- Competition: Prepare a constant, sub-saturating concentration of biotinylated VEGF165. In separate tubes, mix this with serial dilutions of the competitor (unlabeled glycosylated or non-glycosylated VEGF165).
- Incubation: Add the mixtures to the coated plate and incubate for 2 hours at room temperature.
- Detection: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30-60 minutes.[\[16\]](#)
- Development: Wash the plate and add a TMB substrate solution. Stop the reaction with acid (e.g., 1M H2SO4).[\[16\]](#)

- Analysis: Read the absorbance at 450 nm. A decrease in signal indicates successful competition. Calculate the IC₅₀ value, which represents the concentration of unlabeled VEGF165 required to inhibit 50% of the biotinylated VEGF165 binding.

Conclusion and Recommendations

Both glycosylated and non-glycosylated forms of **human VEGF165** are potent activators of the angiogenic signaling cascade.

- Non-glycosylated (E. coli-expressed) VEGF165 is highly bioactive and suitable for a wide range of applications, including endothelial cell proliferation and migration assays, and signaling pathway studies. Its production is often more cost-effective.
- Glycosylated (mammalian-expressed) VEGF165 represents the native form of the protein. The presence of the N-linked glycan may offer slightly enhanced stability and more nuanced interactions with cell surface co-receptors like heparan sulfate.[6][9] This form is recommended for studies where mimicking the in vivo physiological state is critical, such as in certain animal models or complex cell-matrix interaction studies.

For most standard in vitro bioassays, the biological activity of the two forms is comparable.[2] The choice between them may ultimately depend on the specific research question, the importance of native-like protein structure, and budgetary considerations.

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